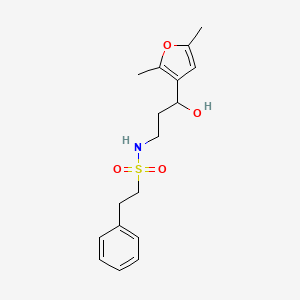

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide: is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with dimethyl groups, a hydroxypropyl chain, and a phenylethanesulfonamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide typically involves multiple steps:

Formation of the Furan Derivative: The initial step involves the synthesis of 2,5-dimethylfuran. This can be achieved through the acid-catalyzed cyclization of 2,5-hexanedione.

Hydroxypropylation: The furan derivative is then subjected to a hydroxypropylation reaction. This involves the reaction of 2,5-dimethylfuran with an appropriate hydroxypropylating agent, such as 3-chloropropanol, under basic conditions.

Sulfonamide Formation: The final step involves the reaction of the hydroxypropylated furan derivative with 2-phenylethanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,5-diones.

Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amines.

Substitution: Ethers or esters depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound may exhibit biological activity due to its structural features. It could be investigated for potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial properties.

Industry

In the material science domain, this compound could be explored for its potential use in the development of new materials with specific electronic or optical properties. Its furan ring and sulfonamide group could contribute to unique material characteristics.

Mecanismo De Acción

The mechanism by which N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic the structure of para-aminobenzoic acid (PABA), interfering with bacterial folic acid synthesis.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-hydroxyethyl)-2-phenylethanesulfonamide: Lacks the furan ring and dimethyl groups, potentially altering its chemical reactivity and biological activity.

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide: Similar structure but with a methyl group on the benzene ring, which could affect its properties.

Uniqueness

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide is unique due to the combination of its furan ring, hydroxypropyl chain, and sulfonamide group. This combination imparts distinct chemical and potentially biological properties, making it a versatile compound for various applications.

Actividad Biológica

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H23NO4S, with a molecular weight of approximately 337.4 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃NO₄S |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 1421513-20-3 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial folate synthesis by competing with p-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase. This mechanism can extend to other enzymes involved in metabolic pathways.

- Antioxidant Activity : The presence of the furan ring may contribute to antioxidant properties, potentially neutralizing free radicals and reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Compounds with sulfonamide groups have been shown to exhibit anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines.

Biological Activity Studies

Recent studies have evaluated the biological activity of similar compounds and their derivatives, providing insights into the potential effects of this compound.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of sulfonamide derivatives found that modifications in the side chains significantly affected their antibacterial efficacy against various strains of bacteria. The results indicated that compounds with furan rings exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without such modifications .

Case Study: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of sulfonamides demonstrated that specific structural features, such as the presence of hydroxyl groups and aromatic rings, contributed to reduced inflammation markers in vitro. This suggests that this compound may similarly modulate inflammatory responses.

Comparative Analysis

The following table summarizes the biological activities reported for related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| N-(4-methylphenyl)sulfonamide | Moderate | High | Effective against E. coli |

| This compound | High | Moderate | Potential for broad-spectrum activity |

| N-(4-fluorophenyl)sulfonamide | Low | High | Selective inhibition of COX |

Propiedades

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S/c1-13-12-16(14(2)22-13)17(19)8-10-18-23(20,21)11-9-15-6-4-3-5-7-15/h3-7,12,17-19H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAMMKJEMLRKAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.